molecular formula C8H13F3O2 B8449581 4-(1-Hydroxy-2,2,2-trifluoroethyl)cyclohexanol

4-(1-Hydroxy-2,2,2-trifluoroethyl)cyclohexanol

Cat. No. B8449581
M. Wt: 198.18 g/mol
InChI Key: LZOWRTOCIZSDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06197729B1

Procedure details

At 50° C. and a hydrogen pressure of 150 bar, 44.1 g of 4-(1-hydroxy-2,2,2-trifluoroethyl)phenol were hydrogenated in the presence of 3 g of rhodium (5% on carbon) in 500 ml of isopropanol. The catalyst was filtered off and the mixture was concentrated, to give the title product as a colourless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.1 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H][H].[OH:3][CH:4]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[C:5]([F:8])([F:7])[F:6]>C(O)(C)C.[Rh]>[OH:3][CH:4]([CH:9]1[CH2:14][CH2:13][CH:12]([OH:15])[CH2:11][CH2:10]1)[C:5]([F:6])([F:7])[F:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
44.1 g
Type
reactant
Smiles
OC(C(F)(F)F)C1=CC=C(C=C1)O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
Quantity
3 g
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 50° C.
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
OC(C(F)(F)F)C1CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.